molecular formula C24H28FN3O2S B3010264 2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 892743-62-3

2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B3010264
CAS No.: 892743-62-3
M. Wt: 441.57
InChI Key: BVFMHFJBLGWILR-UHFFFAOYSA-N
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Description

2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic small molecule characterized by an indole core substituted at the 1-position with a thioether-linked 2-((2-fluorophenyl)amino)-2-oxoethyl group and an N,N-diisopropylacetamide moiety. This compound combines structural features of indole derivatives, fluorinated aromatic systems, and tertiary amides, which are common in pharmaceuticals targeting neurological or oncological pathways.

Properties

IUPAC Name

2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2S/c1-16(2)28(17(3)4)24(30)14-27-13-22(18-9-5-8-12-21(18)27)31-15-23(29)26-20-11-7-6-10-19(20)25/h5-13,16-17H,14-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFMHFJBLGWILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes an indole moiety, a thioether linkage, and a fluorinated aromatic ring. The molecular formula is C18H22FN3O2SC_{18}H_{22}FN_{3}O_{2}S, with a molecular weight of approximately 363.45 g/mol. Its structural features may influence its interaction with biological targets, enhancing its lipophilicity and binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The thioether group in the structure may contribute to anti-inflammatory activity by modulating inflammatory pathways.
  • Neuroprotective Potential : The presence of the indole structure suggests possible neuroprotective effects, potentially through interactions with neurotransmitter systems.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Below are notable findings:

StudyFindings
Study 1 : Indole Derivative Analysis Identified that indole derivatives exhibit significant anticancer activity through apoptosis induction in various cancer cell lines.
Study 2 : Thioether Compounds Demonstrated that thioether compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Study 3 : Neuroprotective Effects Reported that certain indole-based compounds can protect neuronal cells from oxidative stress-induced damage.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

  • Solubility : The presence of fluorine enhances lipophilicity, potentially improving absorption.
  • Metabolism : The compound may undergo hepatic metabolism, which can affect its efficacy and safety profile.

Comparison with Similar Compounds

Sulfonyl vs. Thioether Linkages

Sulfonyl groups are less nucleophilic than thioethers, which may reduce off-target interactions but increase synthetic complexity .

Fluorophenyl Substituents

  • N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 185391-33-7): Features a 4-fluorobenzyl group instead of 2-fluorophenyl, demonstrating that fluorine position significantly impacts lipophilicity and target engagement. The para-fluoro substituent may enhance membrane permeability compared to ortho-fluoro derivatives .

Acetamide Modifications

  • N,N-Diethyl analogs (e.g., CAS 878056-17-8, 878056-35-0): Replace diisopropyl groups with diethyl moieties, reducing steric hindrance and possibly enhancing solubility. The N,N-diisopropyl variant in the target compound may offer prolonged half-life due to slower metabolic degradation of branched alkyl groups .

Functional Group Comparisons

Compound Key Structural Features Potential Impact
Target Compound Thioether, 2-fluorophenyl, N,N-diisopropylacetamide Balanced lipophilicity and metabolic stability
921127-81-3 Sulfonyl, 4-acetamidophenyl, N,N-diisopropylacetamide Enhanced target affinity due to sulfonyl’s polarity
185391-33-7 4-fluorobenzyl, 2-oxoacetamide Higher solubility but reduced steric bulk
878056-17-8 Thioether, 4-fluorophenyl, N,N-diethylacetamide Faster clearance due to smaller alkyl groups

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